Benclonidine
Overview
Description
Benclonidine is a useful research compound. Its molecular formula is C16H13Cl2N3O and its molecular weight is 334.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benclonidine, also known as Clonidine, is primarily an agonist of alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of blood pressure and pain management .
Mode of Action
This compound interacts with its targets, the alpha-2 adrenoceptors, by binding to them . This interaction results in the inhibition of the release of norepinephrine from pre-synaptic terminals . This action leads to a decrease in peripheral vascular resistance, which subsequently lowers blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By acting as an agonist of alpha-2 adrenoceptors, this compound inhibits the release of norepinephrine, a key neurotransmitter in this pathway . This action can lead to downstream effects such as a decrease in blood pressure and pain relief .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . This compound, when administered orally, has a bioavailability of 70-80% . It is metabolized in the liver to inactive metabolites and is primarily excreted in the urine . These ADME properties impact the bioavailability of this compound, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in neurotransmitter release and neuronal activity . By inhibiting the release of norepinephrine, this compound can alter neuronal signaling, leading to effects such as lowered blood pressure and pain relief .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, exposure to toxins, and other drugs can potentially interact with this compound, affecting its pharmacokinetics and pharmacodynamics . Furthermore, genetic variations among individuals can also influence how this compound is metabolized and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
Benclonidine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It acts as an agonist of the alpha-2A adrenergic receptor, found principally within the prefrontal cortex . This interaction with the alpha-2A adrenergic receptor is crucial for its biochemical role .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the release of norepinephrine from pre-synaptic terminals binding to pre-synaptic α2-adrenoreceptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an alpha-2A adrenergic agonist, this compound binds to the alpha-2A adrenergic receptor, inhibiting the release of norepinephrine .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Properties
IUPAC Name |
[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-12-7-4-8-13(18)14(12)20-16-19-9-10-21(16)15(22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMKMZUJKPOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206347 | |
Record name | Benclonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57647-79-7 | |
Record name | Benclonidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057647797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benclonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENCLONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1999398A3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.